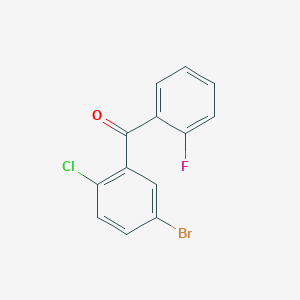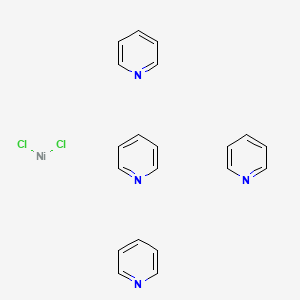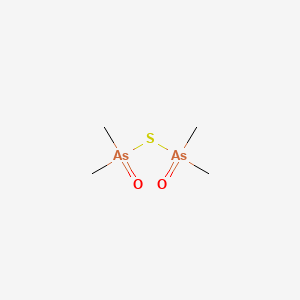![molecular formula C27H19NO4 B13435512 [Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate](/img/structure/B13435512.png)
[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate is an organic compound with the molecular formula C27H19NO4 It is known for its complex structure, which includes a cyano group, phenoxy groups, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate typically involves the reaction of 3-phenoxybenzoyl chloride with acetone cyanohydrin in the presence of a base such as triethylamine (Et3N) in anhydrous ether (Et2O). The reaction is carried out at room temperature (20-25°C) with vigorous stirring for about an hour. The yield of the product is generally high, around 90-95% .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate involves its interaction with specific molecular targets. For instance, as a PPARγ agonist, it binds to the PPARγ receptor, activating it and leading to the regulation of genes involved in glucose and lipid metabolism . This activation can result in improved insulin sensitivity and reduced inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Cypermethrin: A synthetic pyrethroid used as an insecticide.
2-Cyanoprop-2-yl 3-phenoxybenzoate: Another derivative with similar structural features and biological activities.
Uniqueness
[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a PPARγ agonist sets it apart from other similar compounds, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C27H19NO4 |
|---|---|
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
[cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate |
InChI |
InChI=1S/C27H19NO4/c28-19-26(20-9-7-15-24(17-20)30-22-11-3-1-4-12-22)32-27(29)21-10-8-16-25(18-21)31-23-13-5-2-6-14-23/h1-18,26H |
Clave InChI |
BNGJESMNUIMTCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)OC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2S,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13435435.png)



![N-[3-[[5-chloro-2-[4-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B13435455.png)







![7-[[(16E)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaen-11-yl]oxy]-N-hydroxyheptanamide](/img/structure/B13435517.png)
